Silane, (4-methoxyphenyl)trimethyl-
Overview
Description
Silane, (4-methoxyphenyl)trimethyl- is an organosilicon compound with the molecular formula C₁₀H₁₆OSi and a molecular weight of 180.3189 g/mol . It is also known by other names such as (p-methoxyphenyl)trimethylsilane and (4-methoxyphenyl)trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to a 4-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-methoxyphenyl)trimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-Methoxyphenylmagnesium bromide+Trimethylchlorosilane→(4-Methoxyphenyl)trimethylsilane+MgBrCl
Industrial Production Methods
Industrial production of Silane, (4-methoxyphenyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-methoxyphenyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (4-methoxyphenyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials such as silicones and polymers.
Mechanism of Action
The mechanism of action of Silane, (4-methoxyphenyl)trimethyl- involves its ability to form stable carbon-silicon bonds. This stability is attributed to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can interact with various molecular targets, including organic molecules and biomolecules, through covalent bonding, thereby modifying their properties and enhancing their stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)dimethylsilane
- (4-Methoxyphenyl)triethylsilane
- (4-Methoxyphenyl)trimethylgermane
Uniqueness
Silane, (4-methoxyphenyl)trimethyl- is unique due to its specific combination of a 4-methoxyphenyl group and a trimethylsilyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOPPYWEMJIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236571 | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-68-9 | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (4-methoxyphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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